molecular formula C21H21FO5S B1672104 Ipragliflozin CAS No. 761423-87-4

Ipragliflozin

Cat. No. B1672104
M. Wt: 404.5 g/mol
InChI Key: AHFWIQIYAXSLBA-RQXATKFSSA-N
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Description

Ipragliflozin is a sodium-glucose cotransporter-2 (SGLT2) inhibitor that is used to treat type 2 diabetes. It works by blocking the reabsorption of glucose in the kidneys, which leads to increased glucose excretion and lower blood sugar levels. Ipragliflozin is currently approved in the United States, Europe, and other countries as a treatment for type 2 diabetes.

Scientific research applications

Reduction in Body Fat Mass

Ipragliflozin induces a significant reduction in body weight and fat mass, primarily by enhancing lipolysis and fatty acid oxidation. Studies have shown that treatment with Ipragliflozin not only lowers body weight but does so by specifically reducing visceral and subcutaneous fat masses without affecting lean mass or bone mineral content. This reduction in fat mass is attributed to the medication promoting the use of fatty acids over glucose as an energy source, which could be beneficial in managing obesity-related complications in type 2 diabetes patients (Yokono et al., 2014).

Prophylactic Effects on Hepatic Steatosis and Fibrosis

Ipragliflozin has shown a prophylactic effect on hepatic steatosis and fibrosis, conditions often associated with nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). In animal models fed a diet that induces these liver conditions, Ipragliflozin treatment prevented hepatic triglyceride accumulation and fibrosis, suggesting therapeutic potential for patients with NAFLD and its more severe form, NASH (Hayashizaki-Someya et al., 2015).

Impact on Diabetic Microvascular Complications

Ipragliflozin's effect extends to the management of diabetic microvascular complications. In studies involving diabetic animal models, it was found to slow the progression of retinopathy, nephropathy, and neuropathy. The mechanism behind this protective effect is linked to the control of hyperglycemia, which in turn reduces oxidative stress and inflammation, contributing factors to these complications (Takakura et al., 2016).

Reduction in Visceral Fat and Improvement in Metabolic Parameters

Clinical studies have highlighted Ipragliflozin's ability to significantly reduce visceral fat and improve various metabolic parameters in patients with type 2 diabetes. This reduction in visceral adipose tissue, along with improvements in glycemic control, underscores the potential of Ipragliflozin to address metabolic dysfunction associated with diabetes. The medication's impact on body composition, specifically the decrease in visceral fat, may contribute to the reduced risk of cardiovascular diseases in this patient population (Yamamoto et al., 2016).

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of Ipragliflozin is crucial for its scientific application. Research has shown that Ipragliflozin's effects are dose-dependent, with maximum plasma concentration and urinary glucose excretion increasing with dosage. Its mechanism, involving the suppression of glucose re-absorption in kidney proximal tubules, highlights its unique action in managing type 2 diabetes mellitus. The data support its use in various populations, including those with moderate renal or hepatic impairment, with no significant alterations in its pharmacokinetic profile (Kadokura et al., 2014).

properties

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFWIQIYAXSLBA-RQXATKFSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032738
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipragliflozin

CAS RN

761423-87-4
Record name Ipragliflozin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=761423-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ipragliflozin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0761423874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ipragliflozin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11698
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ipragliflozin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701032738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IPRAGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N2N8OOR7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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